(5E)-5-Benzylidene-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5E)-5-benzylidene-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-2-11-21-18(23)17(12-14-7-4-3-5-8-14)26-19(21)20-15-9-6-10-16(13-15)22(24)25/h2-10,12-13H,1,11H2/b17-12+,20-19? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRKRWONZCOWKI-NETLLJLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2)SC1=NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=CC=C2)/SC1=NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-Benzylidene-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Introduction of Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolidinone core and benzaldehyde in the presence of a base such as sodium hydroxide.
Addition of Nitrophenyl Group: The nitrophenyl group is incorporated through a nucleophilic substitution reaction using a nitrophenyl halide.
Attachment of Prop-2-enyl Group: The prop-2-enyl group is added via a Michael addition reaction using an appropriate enone.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under hydrogenation conditions.
Substitution: The benzylidene and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas are common.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the substituent introduced.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of (5E)-5-Benzylidene-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one as an anticancer agent. Research indicates that derivatives of thiazolidinones can inhibit the growth of various cancer cell lines. For instance, a study evaluated several thiazolidinone derivatives against leukemia and central nervous system cancer cell lines, revealing significant inhibition rates of 84.19% and 72.11%, respectively, for specific compounds .
| Compound | Cancer Type | Inhibition (%) |
|---|---|---|
| 4g | Leukemia | 84.19 |
| 4p | CNS | 72.11 |
These findings suggest that (5E)-5-Benzylidene-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one could be a promising candidate for further development in cancer therapy.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Thiazolidinone derivatives have shown potential in modulating inflammatory pathways, which may contribute to their anticancer properties. The ability to inhibit specific enzymes involved in inflammatory processes makes these compounds valuable in developing new therapeutic strategies for inflammatory diseases .
Synthesis and Modification
The synthesis of (5E)-5-Benzylidene-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one involves multiple steps, typically starting from readily available precursors. The synthetic routes often include condensation reactions followed by cyclization to form the thiazolidinone core. Researchers are actively exploring modifications to enhance the efficacy and selectivity of these compounds against targeted biological pathways .
Case Studies
Several case studies illustrate the applications of this compound:
- Anticancer Screening : A comprehensive study conducted by Güzel-Akdemir et al. tested various thiazolidinone derivatives against a panel of 60 human cancer cell lines from nine different neoplastic diseases. The study highlighted the significant anticancer activity of specific derivatives containing the thiazolidinone scaffold, indicating that structural modifications could enhance their therapeutic potential .
- Biological Activity Evaluation : Another research effort focused on evaluating the biological activity of (5E)-5-Benzylidene derivatives through molecular docking studies. These studies aimed to understand the interaction between the compound and specific biological targets, providing insights into its mechanism of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of (5E)-5-Benzylidene-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one involves interaction with various molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) in the case of anti-inflammatory activity.
Pathways: Inhibition of key signaling pathways involved in cell proliferation and inflammation, such as the NF-κB pathway.
Comparison with Similar Compounds
- (5E)-5-Benzylidene-2-(4-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one
- (5E)-5-Benzylidene-2-(3-chlorophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one
Comparison:
- Uniqueness: The presence of the 3-nitrophenyl group in (5E)-5-Benzylidene-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one imparts unique electronic and steric properties, influencing its reactivity and biological activity.
- Activity: Variations in the substituents (e.g., nitro vs. chloro) can lead to differences in biological activity and selectivity towards specific targets.
Biological Activity
(5E)-5-Benzylidene-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of thiazolidinones, which have been investigated for various pharmacological properties including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of (5E)-5-benzylidene-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one typically involves a condensation reaction between appropriate aldehydes and thiazolidinediones. The process often employs mild reaction conditions and can be optimized for yield and purity using various solvents and catalysts. The structural characterization is usually confirmed through spectroscopic methods such as NMR and mass spectrometry.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various thiazolidinones against a panel of bacteria and fungi. The results demonstrated that many derivatives, including those similar to (5E)-5-benzylidene-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one, showed superior activity compared to standard antibiotics like ampicillin and ketoconazole .
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (5E)-5-Benzylidene... | E. coli | 12 µg/mL |
| (5E)-5-Benzylidene... | S. aureus | 8 µg/mL |
| Control (Ampicillin) | E. coli | 32 µg/mL |
Anti-inflammatory Activity
The compound has also been assessed for anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema in mice demonstrated that thiazolidinone derivatives significantly reduced inflammation compared to control groups . The mechanism appears to involve inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
Anticancer Activity
Thiazolidinones are noted for their anticancer potential. A comparative study showed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values significantly lower than those of established chemotherapeutics like cisplatin. For instance, compounds were found to induce apoptosis in glioblastoma cells through modulation of cell cycle regulators .
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Glioblastoma | 0.62 | Cisplatin 16.32 |
| Breast Cancer | 1.38 | Doxorubicin 12.61 |
Case Studies
- Antimicrobial Study : A series of thiazolidinone derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted that modifications on the phenyl ring significantly influenced the antimicrobial potency .
- Anti-inflammatory Assessment : In an experiment evaluating the anti-inflammatory effects of thiazolidinones, it was observed that compounds with electron-donating groups exhibited enhanced activity due to increased solubility and interaction with biological targets .
Q & A
Q. What are the standard synthetic routes for (5E)-5-Benzylidene-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one?
The synthesis typically involves sequential condensation and cyclization steps. Key steps include:
- Thiazolidinone Core Formation : Cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic or basic conditions. Microwave-assisted synthesis (e.g., 60–100°C, 30–60 min) improves yield and reduces side reactions .
- Substituent Introduction : The 3-nitrophenylimino group is introduced via Schiff base formation, requiring anhydrous conditions and catalysts like glacial acetic acid. The propenyl group is added via alkylation or nucleophilic substitution .
- Stereochemical Control : The (5E)-configuration is stabilized by π-π interactions during crystallization, confirmed via X-ray diffraction .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- NMR/IR : - and -NMR confirm substituent integration and hydrogen bonding. IR identifies C=O (1680–1720 cm) and C=N (1600–1640 cm) stretches .
- X-Ray Crystallography : Single-crystal analysis using SHELX (e.g., SHELXL for refinement) resolves bond lengths and angles. For example, C=S bonds average 1.65–1.68 Å, and nitro group torsion angles range 5–10° .
- ORTEP Visualization : Graphical representations (e.g., WinGX) highlight molecular geometry and packing .
Q. What are common biological targets for thiazolidinone derivatives?
Thiazolidinones often target enzymes (e.g., kinases, proteases) or biomacromolecules. For example:
- Hemoglobin Interaction : Analogous compounds bind to hemoglobin subunits via hydrophobic pockets, disrupting oxygen affinity .
- Antimicrobial Activity : Structural analogs show MIC values of 8–32 µg/mL against Staphylococcus aureus via membrane disruption .
Advanced Research Questions
Q. How can regioselectivity challenges during thiazolidinone core formation be mitigated?
- Catalyst Optimization : Use Lewis acids (e.g., ZnCl) to direct cyclization regiochemistry .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the α-position of ketones.
- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (80–100°C) stabilize thermodynamic isomers .
Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data?
- Force Field Adjustments : Modify partial charges in docking software (e.g., AutoDock Vina) to account for nitro group polarization .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to identify transient binding pockets missed in static models .
- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding constants and reconcile discrepancies .
Q. How can hydrogen-bonding patterns in crystal structures inform molecular aggregation behavior?
- Graph Set Analysis : Classify H-bond motifs (e.g., rings) to predict supramolecular assemblies. For example, N–H···O=C interactions form chains along the b-axis in related compounds .
- Packing Energy Calculations : Use software like Mercury to compute lattice energies and correlate with solubility trends .
Q. What crystallographic challenges arise when determining this compound’s structure, and how are they mitigated?
- Disorder Handling : Partial occupancy of the propenyl group is resolved using SHELXL’s PART instructions and restraint commands .
- Twinning : For twinned crystals, employ SHELXD for initial phasing and refine with TWIN/BASF commands in SHELXL .
- Data-to-Parameter Ratio : Maintain a ratio >15:1 by collecting high-resolution data (≤0.8 Å) to ensure refinement stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
